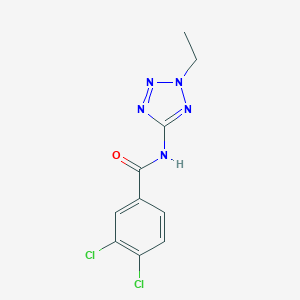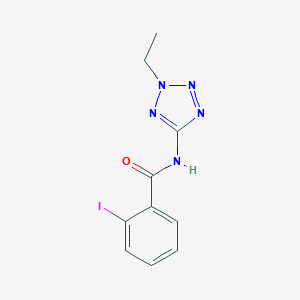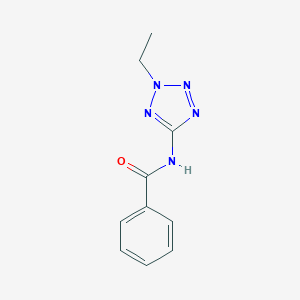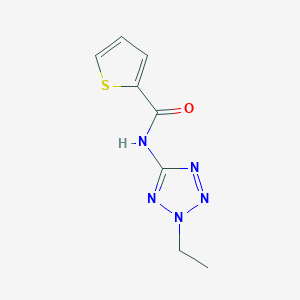![molecular formula C21H26ClN3O2 B244611 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "CEP-701" and belongs to the class of small molecule inhibitors that target tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are often deregulated in cancer cells. CEP-701 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Mécanisme D'action
CEP-701 works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects
CEP-701 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of tyrosine kinase receptors and downstream signaling proteins. This leads to the inhibition of cell survival and proliferation pathways and the induction of apoptosis in cancer cells. CEP-701 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-701 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in vitro. However, CEP-701 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of CEP-701. One potential application is in the treatment of acute myeloid leukemia (AML). CEP-701 has been shown to inhibit FLT3, which is frequently mutated in AML. Clinical trials are currently underway to investigate the efficacy of CEP-701 in AML patients.
Another potential application is in the treatment of solid tumors. CEP-701 has been shown to inhibit angiogenesis in tumors, which is a crucial step in tumor growth and metastasis. Clinical trials are currently underway to investigate the efficacy of CEP-701 in solid tumor patients.
In conclusion, CEP-701 is a promising small molecule inhibitor that has potential therapeutic applications in cancer treatment. It works by inhibiting tyrosine kinases and downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been extensively studied in preclinical models and has shown promising results in vitro. Clinical trials are currently underway to investigate its efficacy in cancer patients.
Méthodes De Synthèse
CEP-701 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride to yield the final product, CEP-701.
Applications De Recherche Scientifique
CEP-701 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases has been linked to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth. CEP-701 has been tested in various cancer cell lines and has shown promising results in vitro.
Propriétés
Formule moléculaire |
C21H26ClN3O2 |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-9-8-17(14-18(19)22)23-21(26)15-27-20-7-5-4-6-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
Clé InChI |
ZMTFGZLCRYQKRH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)






![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)